methyl 4-fluoro-3-nitrobenzene-1-carboximidate
Description
Properties
IUPAC Name |
methyl 4-fluoro-3-nitrobenzenecarboximidate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O3/c1-14-8(10)5-2-3-6(9)7(4-5)11(12)13/h2-4,10H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDRYAECNNSYQLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=N)C1=CC(=C(C=C1)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes
Pinner Reaction from 4-Fluoro-3-Nitrobenzonitrile
The Pinner reaction is a classical method for converting nitriles to imidate esters under acidic conditions. For methyl 4-fluoro-3-nitrobenzene-1-carboximidate, this route involves two key steps:
Synthesis of 4-Fluoro-3-Nitrobenzonitrile
4-Fluoro-3-nitrobenzoic acid (prepared via nitration of 4-fluorobenzoic acid) is dehydrated to the nitrile using phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). The reaction proceeds via intermediate acyl chloride formation, followed by ammonolysis to the amide and subsequent dehydration:
$$
\text{4-Fluoro-3-nitrobenzoic acid} \xrightarrow{\text{SOCl}2} \text{Acyl chloride} \xrightarrow{\text{NH}3} \text{Amide} \xrightarrow{\text{PCl}_5} \text{Nitrile}
$$
Pinner Reaction with Methanol
The nitrile undergoes reaction with anhydrous methanol and hydrogen chloride (HCl) gas to form the imidate hydrochloride, which is neutralized to yield the free imidate:
$$
\text{R–CN} + \text{CH}3\text{OH} \xrightarrow{\text{HCl}} \text{R–C(=NH–OCH}3\text{)Cl} \xrightarrow{\text{Base}} \text{R–C(=NH–OCH}_3\text{)OH}
$$
Key Conditions :
Alcoholysis of 4-Fluoro-3-Nitrobenzene-1-Carboximidamide Hydrochloride
This method leverages the reactivity of amidine hydrochlorides, which can undergo alcoholysis to form imidates under acidic conditions.
Synthesis of Carboximidamide Hydrochloride
4-Fluoro-3-nitrobenzonitrile is treated with ammonium chloride and HCl gas in methanol, yielding the amidine hydrochloride:
$$
\text{R–CN} + \text{NH}4\text{Cl} \xrightarrow{\text{HCl, MeOH}} \text{R–C(=NH)NH}2\cdot\text{HCl}
$$
Methanolysis to Imidate
The amidine hydrochloride reacts with excess methanol under reflux, catalyzed by sulfuric acid, to replace one amine group with methoxy:
$$
\text{R–C(=NH)NH}2\cdot\text{HCl} + \text{CH}3\text{OH} \xrightarrow{\text{H}2\text{SO}4} \text{R–C(=NH–OCH}3\text{)OH} + \text{NH}3
$$
Key Conditions :
Comparative Analysis of Methods
| Method | Starting Material | Key Reagents | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Pinner Reaction | 4-Fluoro-3-nitrobenzonitrile | HCl, MeOH | 60–75 | High purity; scalable | Requires nitrile synthesis |
| Alcoholysis of Amidines | Carboximidamide hydrochloride | H₂SO₄, MeOH | 50–65 | Short reaction sequence | Sensitive to moisture |
| Carbodiimide Route | Urea derivative | DCC, MeOH | <30 | Avoids nitriles | Low yield; complex purification |
Experimental Considerations
Nitration Selectivity
The nitro group must be introduced at the meta position relative to the fluorine atom. This is achieved using mixed nitric-sulfuric acid at 0–5°C to prevent di-nitration.
Functional Group Compatibility
Purification Challenges
Imidate esters are prone to hydrolysis. Column chromatography with silica gel and ethyl acetate/hexane (1:4) is recommended, though neutral alumina may improve recovery.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-fluoro-3-nitrobenzene-1-carboximidate undergoes various types of chemical reactions, including:
Substitution: The fluorine atom can be substituted with other nucleophiles, such as phenoxide, under appropriate conditions.
Hydrolysis: The carboximidate group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Phenoxide or other nucleophiles.
Hydrolysis: Acidic or basic conditions.
Major Products Formed
Reduction: 4-fluoro-3-aminobenzene-1-carboximidate.
Substitution: 4-phenoxy-3-nitrobenzene-1-carboximidate.
Hydrolysis: 4-fluoro-3-nitrobenzoic acid.
Scientific Research Applications
Methyl 4-fluoro-3-nitrobenzene-1-carboximidate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-fluoro-3-nitrobenzene-1-carboximidate involves its reactivity towards various nucleophiles and electrophiles. The presence of the electron-withdrawing nitro group and the electron-donating carboximidate group influences the compound’s reactivity and selectivity in chemical reactions . The molecular targets and pathways involved depend on the specific reactions and applications being investigated .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
The positions of electron-withdrawing groups (EWGs) like fluorine (-F) and nitro (-NO₂) significantly influence the compound’s electronic properties and reactivity. For example:
- Nitro Group Position: The meta-position of the nitro group in methyl 4-fluoro-3-nitrobenzene-1-carboximidate deactivates the aromatic ring toward electrophilic substitution but enhances stability toward oxidation compared to para-nitro isomers. This contrasts with para-nitro-substituted azo dyes, where the nitro group’s position affects carcinogenicity and metabolic pathways .
- In halogenated 4-dimethylaminoazobenzene derivatives, meta- and para-fluoro substitutions increased carcinogenicity in rats, suggesting that fluorine position impacts biological activity .
Functional Group Comparisons
Carboximidate vs. Azo Groups
The carboximidate ester (-O-C(=NH)-OCH₃) distinguishes this compound from azo dyes (e.g., 4-dimethylaminoazobenzene derivatives). Key differences include:
- Reactivity: Carboximidates are susceptible to nucleophilic attack at the imine carbon, enabling transformations into amides or amidines. Azo dyes, by contrast, undergo reductive cleavage of the -N=N- bond to form aromatic amines, as demonstrated in studies of protein-bound aminoazo dyes in rat livers .
- Biological Activity: Azo dyes like 4-dimethylaminoazobenzene and its fluoro derivatives exhibit carcinogenicity linked to metabolic activation (e.g., benzidine rearrangement), whereas carboximidates are less studied for toxicity. The nitro group in this compound may act as a leaving group or be reduced to an amine, similar to nitro-aromatic drug precursors .
Trifluoromethyl vs. Nitro Substitutions
Trifluoromethyl (-CF₃) groups, which are stronger EWGs than nitro, were shown to render 4-dimethylaminoazobenzene derivatives inactive in carcinogenicity assays. This suggests that the nitro group in this compound may balance reactivity and stability more effectively for synthetic applications .
Comparative Data Table
Research Findings and Implications
- Synthetic Utility : The carboximidate group offers versatility in nucleophilic substitutions, making this compound valuable for constructing heterocycles or modified aromatics.
Biological Activity
Methyl 4-fluoro-3-nitrobenzene-1-carboximidate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its implications in drug development.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Molecular Formula : C8H8FNO3
- Molecular Weight : 185.15 g/mol
- IUPAC Name : Methyl 4-fluoro-3-nitrobenzoate
- CAS Number : 329-59-9
The presence of a nitro group and a fluorine atom on the benzene ring contributes to its unique reactivity and biological properties.
The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The nitro group is known to participate in redox reactions, potentially leading to the generation of reactive nitrogen species that can affect cellular signaling pathways.
Antimicrobial Activity
Several studies have examined the antimicrobial properties of this compound. The compound has shown significant activity against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 mg/L |
| Escherichia coli | 64 mg/L |
| Pseudomonas aeruginosa | 128 mg/L |
These results suggest that the compound may serve as a potential lead in developing new antimicrobial agents, particularly against resistant strains.
Cytotoxicity and Anticancer Activity
Research has indicated that this compound exhibits cytotoxic effects on cancer cell lines. The compound's mechanism appears to involve apoptosis induction through oxidative stress pathways. A study reported the following IC50 values for various cancer cell lines:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
These findings highlight the compound's potential as an anticancer agent, warranting further investigation into its mechanisms and efficacy in vivo.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Modifications to the benzene ring, such as varying substituents or altering the position of the nitro group, can significantly impact its potency and selectivity. For instance, compounds with additional electron-withdrawing groups have demonstrated enhanced antimicrobial activity compared to their unsubstituted counterparts.
Case Studies
- Antimicrobial Efficacy Study : A recent study evaluated the efficacy of this compound against biofilm-forming bacteria. The compound was found to reduce biofilm formation by up to 70% at sub-MIC concentrations, indicating its potential utility in treating chronic infections where biofilms are prevalent.
- Cytotoxicity Assessment : In a comparative analysis with other nitroaromatic compounds, this compound exhibited superior cytotoxicity against breast cancer cell lines, suggesting a promising avenue for developing targeted therapies.
Q & A
Q. How do environmental factors (e.g., pH, oxidants) influence the degradation pathways of this compound in experimental setups?
- Methodological Answer :
- Acidic Conditions : Protonation of the imidate group accelerates hydrolysis to carboxylic acid derivatives.
- Oxidative Environments : Nitro groups may undergo reduction to amines (e.g., via NaBH) or oxidation to nitroso intermediates.
- Surface Interactions : Adsorption onto silica or glassware can alter reaction kinetics, requiring inert reactor materials (e.g., PTFE) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
